molecular formula C7H10ClF2NOS B13009007 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

Katalognummer: B13009007
Molekulargewicht: 229.68 g/mol
InChI-Schlüssel: WWRWXVAPUVOHPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a halogen-substituted amide derivative. This compound is known for its insecticidal and acaricidal properties, making it valuable in agricultural and pest control applications.

Vorbereitungsmethoden

The synthesis of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with chloroacetyl chloride in the presence of a base, followed by the introduction of difluoroacetamide. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: This compound is studied for its biological activity, particularly its insecticidal and acaricidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: It is utilized in the formulation of pesticides and other agrochemical products.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets in insects and mites. It disrupts the normal functioning of their nervous systems, leading to paralysis and death. The compound targets ion channels and enzymes critical for nerve signal transmission, resulting in effective pest control.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is unique due to its specific chemical structure and the presence of both chlorine and fluorine atoms. Similar compounds include other halogen-substituted amides, such as:

  • 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2-fluoroacetamide
  • 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-dichloroacetamide
  • 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

These compounds share similar insecticidal properties but differ in their specific halogen substitutions, which can affect their potency, selectivity, and environmental impact.

Eigenschaften

Molekularformel

C7H10ClF2NOS

Molekulargewicht

229.68 g/mol

IUPAC-Name

2-chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

InChI

InChI=1S/C7H10ClF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12)

InChI-Schlüssel

WWRWXVAPUVOHPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CS1)NC(=O)C(F)(F)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.